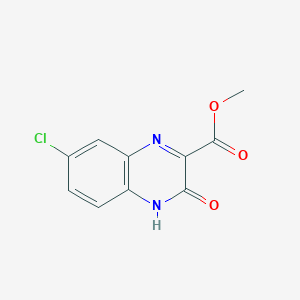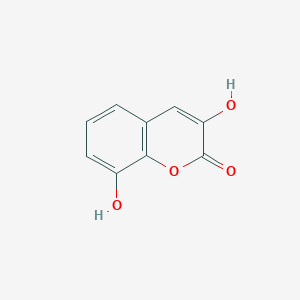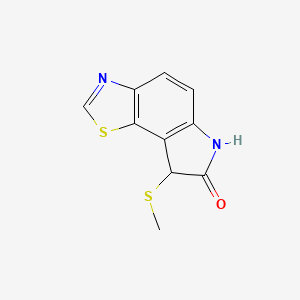
1,1-Bis(tosyloxymethyl)cyclopropane
Descripción general
Descripción
1,1-Bis(tosyloxymethyl)cyclopropane is an organic compound with the molecular formula C19H22O6S2 It is a derivative of cyclopropane, featuring two tosyl (p-toluenesulfonyl) groups attached to the cyclopropane ring via methylene bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Bis(tosyloxymethyl)cyclopropane can be synthesized through a multi-step process. One common method involves the reaction of cyclopropane with formaldehyde and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of intermediate hydroxymethylcyclopropane, which is subsequently tosylated to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(tosyloxymethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The tosyl groups can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Reduction Reactions: The compound can be reduced to form 1,1-bis(hydroxymethyl)cyclopropane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methylene groups can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Major Products
Substitution: Derivatives with different functional groups replacing the tosyl groups.
Reduction: 1,1-Bis(hydroxymethyl)cyclopropane.
Oxidation: Carboxylic acids or aldehydes depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
1,1-Bis(tosyloxymethyl)cyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the construction of cyclopropane-containing compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the cyclopropane ring imparts unique biological activity and stability to drug candidates.
Materials Science:
Mecanismo De Acción
The mechanism of action of 1,1-Bis(tosyloxymethyl)cyclopropane largely depends on the specific reactions it undergoes. In substitution reactions, the tosyl groups act as good leaving groups, facilitating the nucleophilic attack. In reduction reactions, the compound is reduced to form hydroxymethyl derivatives, which can further participate in various chemical transformations. The cyclopropane ring’s inherent strain also plays a role in its reactivity, making it a valuable building block in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(hydroxymethyl)cyclopropane: A reduction product of 1,1-Bis(tosyloxymethyl)cyclopropane, used as an intermediate in organic synthesis.
1,1-Bis(boryl)cyclopropane: Another derivative used in cross-coupling reactions and as a building block in organic synthesis.
Uniqueness
This compound is unique due to the presence of tosyl groups, which enhance its reactivity in substitution reactions. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of complex molecules .
Propiedades
IUPAC Name |
[1-[(4-methylphenyl)sulfonyloxymethyl]cyclopropyl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6S2/c1-15-3-7-17(8-4-15)26(20,21)24-13-19(11-12-19)14-25-27(22,23)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGDXXUTFPAPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)COS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501521 | |
| Record name | (Cyclopropane-1,1-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22308-08-3 | |
| Record name | (Cyclopropane-1,1-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Methyl-2-(4-methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B3368884.png)

![2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3368894.png)










![4-(2-Chlorophenyl)-3-[3-[4-(2-chlorophenyl)benzo[f]quinolin-3(4H)-ylidene]-1-propenyl]-benzo[f]quinolinium perchlorate](/img/structure/B3368977.png)
